5-Hydroxypent-3-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
193470-76-7 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
5-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-3,6H,4H2,1H3 |
InChI Key |
XPFOROLZROZXCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCO |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxypent 3 En 2 One
De Novo Synthetic Routes and Strategies
The construction of the 5-hydroxypent-3-en-2-one framework from basic, smaller chemical units is principally achieved through carbon-carbon bond-forming reactions. The most direct and classical de novo approach is the crossed or mixed Aldol (B89426) condensation. libretexts.orgwikipedia.org
This strategy involves the reaction between a ketone, which can form an enolate, and an aldehyde, which acts as the electrophile. For the synthesis of this compound, a plausible and direct route is the base-catalyzed crossed aldol reaction between acetone (B3395972) and hydroxyacetaldehyde (glycoaldehyde). researchgate.netnih.gov In this reaction, a base abstracts an alpha-hydrogen from acetone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of hydroxyacetaldehyde. The resulting aldol addition product is 5-hydroxypentan-2-one. Subsequent dehydration, often promoted by heat or acidic/basic conditions, introduces the C3-C4 double bond to yield the final α,β-unsaturated ketone, this compound. wikipedia.org
The success of such mixed aldol reactions often depends on carefully controlled conditions to minimize the self-condensation of the ketone. libretexts.org Factors such as the slow addition of the aldehyde to a mixture of the ketone and base can favor the desired crossed product. wikipedia.org
Table 1: De Novo Synthesis via Aldol Condensation
| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Catalyst | Intermediate Product | Final Product |
|---|---|---|---|---|
| Acetone | Hydroxyacetaldehyde | Base (e.g., NaOH, KOH) or Acid (H+) | 4-Hydroxy-5-hydroxymethyl-pentan-2-one | This compound |
More complex de novo strategies could involve building the carbon skeleton from acetylenic precursors, which are then selectively reduced to form the required alkene structure.
Functional Group Interconversions Leading to the this compound Core
Functional group interconversion (FGI) provides an alternative synthetic avenue, starting from precursors that already contain the requisite five-carbon backbone. A primary FGI strategy is the selective oxidation of a suitable polyol precursor.
One such precursor is pent-3-ene-1,2,5-triol. nih.gov The synthesis of this compound from this triol would require the selective oxidation of the secondary alcohol at the C-2 position to a ketone, while leaving the primary alcohol at the C-5 position intact. This transformation presents a significant challenge due to the presence of multiple hydroxyl groups. Achieving such selectivity often necessitates the use of protecting groups or specialized oxidation reagents that can differentiate between primary and secondary alcohols. For instance, the primary alcohol could be selectively protected, followed by oxidation of the secondary alcohol and subsequent deprotection.
Another viable precursor is (S, Z)-5-(benzyloxy)pent-3-en-2-ol, an intermediate used in the synthesis of the natural product Stagonolide D. This compound can be converted to the target molecule in a two-step process: first, the removal of the benzyl (B1604629) protecting group from the C-5 hydroxyl, followed by the oxidation of the C-2 hydroxyl group to a ketone. A variety of modern oxidation reagents, such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), could be employed for this step.
Table 2: Plausible Functional Group Interconversion (FGI) Routes
| Precursor | Transformation | Key Reagents | Target |
|---|---|---|---|
| Pent-3-ene-1,2,5-triol | Selective Oxidation | Protecting groups + Oxidizing agent (e.g., PCC, DMP) | This compound |
| 5-(Benzyloxy)pent-3-en-2-ol | Deprotection & Oxidation | 1. H₂, Pd/C (for debenzylation) 2. DMP or PCC (for oxidation) | This compound |
| 5-Hydroxypent-3-en-2-al | Nucleophilic Addition | Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li) | Pent-3-ene-1,2,5-triol (as intermediate) |
Stereoselective and Stereospecific Synthesis Approaches
Control over the stereochemistry, particularly the geometry of the C3-C4 double bond (E/Z isomerism) and any chiral centers, is a critical aspect of modern organic synthesis.
A notable stereoselective approach involves the synthesis of a precursor, (Z)-(4RS)-1,4,5-trihydroxypent-2-ene, from (Z)-4,5-epoxypent-2-enal. nih.gov This method establishes the Z-geometry of the double bond and creates a racemic but diastereomerically controlled precursor. Subsequent selective oxidation of this triol would yield (Z)-5-hydroxypent-3-en-2-one.
An alternative strategy utilizes the "chiral pool," starting from an enantiomerically pure natural product. For example, the synthesis of (S, Z)-5-(benzyloxy)pent-3-en-2-ol from D-mannitol provides a pathway to an enantiomerically enriched precursor. This approach ensures control over the stereocenter at C-2 (after oxidation) if desired.
Furthermore, stereospecific reactions can be used to set the alkene geometry. The reduction of a corresponding alkyne precursor, such as 5-hydroxypent-3-yn-2-ol, using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) would stereospecifically yield the (Z)-alkene, providing a direct route to the Z-isomer of this compound after oxidation.
Table 3: Comparison of Stereoselective Strategies
| Strategy | Starting Material Example | Key Transformation | Stereochemical Control |
|---|---|---|---|
| Diastereoselective Reaction | (Z)-4,5-Epoxypent-2-enal | Epoxide ring-opening | Relative stereochemistry of precursor diols |
| Chiral Pool Synthesis | D-Mannitol | Multi-step conversion | Absolute stereochemistry (enantiomeric purity) |
| Stereospecific Reduction | 5-Hydroxypent-3-yn-2-ol | Lindlar Catalysis (H₂, Pd/CaCO₃) | Z-geometry of the double bond |
Catalytic Methods in this compound Formation
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental compatibility of synthetic routes. For the synthesis of this compound and its precursors, several catalytic methods are pertinent.
Acid/Base Catalysis: As mentioned, the fundamental de novo synthesis via the Aldol reaction is typically catalyzed by acids or bases, which facilitate the formation of the enolate nucleophile or activate the carbonyl electrophile. wikipedia.org
Organocatalysis: In recent decades, organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, amino acids like L-proline have been shown to be effective catalysts for direct asymmetric aldol reactions between ketones and aldehydes, offering a potential route to enantiomerically enriched aldol products without the need for pre-formed enolates. nih.gov
Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of bond-forming and redox reactions.
Hydrogenation Catalysts: The Lindlar catalyst (Pd/CaCO₃) is a classic example used for the stereospecific syn-hydrogenation of alkynes to Z-alkenes.
Palladium Catalysis: Palladium(II) complexes are known to catalyze enantioselective cyclization reactions of related allylic systems, demonstrating their utility in constructing complex chiral molecules containing similar structural motifs. nih.gov
Cobalt Catalysis: Cationic cobalt(III) complexes have been reported to catalyze the addition of 1,3-dicarbonyl compounds to terminal alkynes, a reaction that produces highly substituted enone structures analogous to the target molecule. rsc.org
Indium Catalysis: Indium(III) triflate has been used to catalyze Conia-ene and related cyclization reactions in the synthesis of complex heterocyclic systems derived from precursors with acetylenic and carbonyl functionalities. jst.go.jp
These catalytic systems, while not all directly applied to the synthesis of this compound itself, are instrumental in the formation of its key precursors or in transformations of structurally related compounds, highlighting the broad potential of catalysis in accessing this chemical entity.
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₈O₂ |
| Acetone | C₃H₆O |
| Hydroxyacetaldehyde (Glycoaldehyde) | C₂H₄O₂ |
| 4-Hydroxy-5-hydroxymethyl-pentan-2-one | C₆H₁₂O₃ |
| Pent-3-ene-1,2,5-triol | C₅H₁₀O₃ |
| (S, Z)-5-(Benzyloxy)pent-3-en-2-ol | C₁₂H₁₆O₂ |
| Dess-Martin periodinane (DMP) | C₁₃H₁₃IO₈ |
| Pyridinium chlorochromate (PCC) | C₅H₆ClCrNO₃ |
| 5-Hydroxypent-3-en-2-al | C₅H₆O₂ |
| (Z)-(4RS)-1,4,5-Trihydroxypent-2-ene | C₅H₁₀O₃ |
| (Z)-4,5-Epoxypent-2-enal | C₅H₆O₂ |
| D-Mannitol | C₆H₁₄O₆ |
| 5-Hydroxypent-3-yn-2-ol | C₅H₈O₂ |
| L-proline | C₅H₉NO₂ |
| Indium(III) triflate | C₃F₉InO₉S₃ |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. For 5-Hydroxypent-3-en-2-one, ¹H and ¹³C NMR spectroscopy would provide critical data for its structural elucidation.
In a potential ¹H NMR spectrum, the protons would exhibit distinct chemical shifts depending on their local electronic environment. For instance, the methyl protons adjacent to the carbonyl group would likely appear as a singlet in the upfield region. The vinyl protons would resonate at different frequencies, and their coupling constants would be indicative of the alkene's stereochemistry (cis or trans). The methylene (B1212753) and hydroxyl protons would also have characteristic shifts, with the hydroxyl proton's position being sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon would show a characteristic downfield shift. The olefinic carbons would also be found in the downfield region, while the methyl and methylene carbons would appear further upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CH₃-C=O | 2.1-2.3 | s | - |
| -CH=CH- | 5.8-6.5 | m | - |
| -CH₂-OH | 4.0-4.3 | d | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 195-205 |
| -CH=CH- | 125-145 |
| -CH₂-OH | 58-65 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their vibrational modes. For an isomer, (3Z)-4-hydroxypent-3-en-2-one, some IR spectral data has been reported. A broad absorption band is observed around 3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the enolic hydroxyl group. The broadening of this band suggests the presence of hydrogen bonding.
Other expected characteristic vibrational frequencies for this compound would include:
C=O stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone.
C=C stretch: An absorption of medium intensity would likely appear around 1600-1650 cm⁻¹.
C-O stretch: A band in the 1000-1200 cm⁻¹ region would indicate the C-O single bond of the alcohol.
C-H stretches: Bands for sp² and sp³ hybridized C-H bonds would be observed above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond, which often gives a strong Raman signal.
Table 3: Expected IR and Raman Active Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch | 3200-3600 (broad) |
| C=O | Stretch | 1650-1700 |
| C=C | Stretch | 1600-1650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its conjugated system of a carbon-carbon double bond and a carbonyl group, is expected to exhibit characteristic UV absorptions. The primary electronic transitions of interest would be the π → π* and n → π* transitions.
The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to be strong and occur at a lower wavelength. The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is typically weaker and occurs at a longer wavelength. The position of the maximum absorption (λmax) would be sensitive to the solvent polarity.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragmentation Analysis and Purity Assessment
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (100.12 g/mol ) acs.org.
Common fragmentation pathways for a compound like this would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl group (CH₃•), a hydroxyl radical (•OH), or water (H₂O) could be expected. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pattern for ketones.
Gas Chromatography-Mass Spectrometry (GC-MS) would be an invaluable tool for the analysis of this compound, allowing for its separation from a mixture and subsequent mass analysis. This would be crucial for assessing the purity of a sample and for identifying any isomers or related impurities.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While there is no specific X-ray crystallographic data available for this compound itself, this technique would be the definitive method for determining the three-dimensional structure of a crystalline derivative in the solid state. If a suitable crystal of a derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular connectivity and stereochemistry. For example, studies on related compounds like acetylacetone (B45752) have utilized X-ray crystallography to investigate the nature of hydrogen bonding and crystal disorder.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives or Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound is a diamagnetic molecule (no unpaired electrons), EPR spectroscopy could be employed to study any paramagnetic derivatives or radical intermediates that might be formed during its chemical reactions. For instance, if the compound were to undergo a reaction that generates a radical species, EPR could be used to detect and characterize this transient intermediate, providing insights into the reaction mechanism.
Computational and Theoretical Investigations of 5 Hydroxypent 3 En 2 One
Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Calculations)
Quantum mechanical studies are fundamental to understanding the electronic structure and energetics of 5-Hydroxypent-3-en-2-one. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.
Density Functional Theory (DFT): DFT has become a principal tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, employing functionals like B3LYP or M06-2X and basis sets such as 6-31G(d,p) or cc-pVTZ, can accurately predict its geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. researchgate.netbcrec.idsemanticscholar.org These calculations would reveal the influence of the hydroxyl and carbonyl groups on the electron distribution across the conjugated system.
Ab Initio Calculations: Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, high-level ab initio calculations could provide benchmark data on the rotational barriers and energy differences between various conformers of this compound. rsc.org
A typical output from these quantum mechanical studies includes optimized molecular geometries, electronic energies, and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.netfiveable.me
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C=C Bond Length | ~1.34 Å |
| C-C Single Bond Length (in conjugation) | ~1.47 Å |
| O-H Bond Length | ~0.97 Å |
| C=C-C Angle | ~122° |
Conformational Analysis and Intermolecular Interactions
The flexibility of the single bonds in this compound allows for the existence of multiple conformers. The most significant of these arise from rotation around the single bond connecting the carbonyl group and the double bond, leading to s-cis and s-trans isomers. ias.ac.inrsc.org
Computational methods are employed to determine the relative stabilities of these conformers. By calculating the potential energy surface as a function of the dihedral angle of the rotating bond, the energy minima corresponding to stable conformers and the energy barriers for their interconversion can be identified. For α,β-unsaturated ketones, the s-trans conformer is often found to be more stable due to reduced steric hindrance, though this can be influenced by substitution and solvent effects. ias.ac.inrsc.org
Intermolecular interactions, particularly hydrogen bonding involving the hydroxyl and carbonyl groups, play a crucial role in the condensed-phase behavior of this compound. Computational models can simulate these interactions, both with other molecules of the same kind and with solvent molecules. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize and quantify the strength of these hydrogen bonds. nih.gov
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle |
|---|---|---|
| s-trans | 0.00 | ~180° |
| s-cis | ~2.5 | ~0° |
| Gauche | ~5.0 | ~60° |
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: By performing a frequency calculation after a geometry optimization, the vibrational modes of this compound can be computed. wisc.edu The resulting frequencies and their intensities can be used to generate a theoretical IR spectrum. This allows for the assignment of experimentally observed absorption bands to specific molecular vibrations, such as the C=O stretch, C=C stretch, and O-H stretch. The conjugation in the molecule is expected to lower the frequency of the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predicted chemical shifts, when compared to experimental data, are invaluable for structural elucidation. youtube.comlehigh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com For conjugated systems like this compound, the key transition is typically the π → π* transition. fiveable.mewikipedia.org TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength of this transition.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this includes studying its behavior in reactions such as nucleophilic additions, reductions, and cycloadditions.
By mapping the potential energy surface of a reaction, transition states can be located and their structures and energies determined. This provides insight into the reaction kinetics and selectivity. For instance, in the case of a Michael addition to the α,β-unsaturated system, computations can help determine whether the reaction proceeds via a 1,2- or 1,4-addition pathway by comparing the activation energies of the respective transition states. nih.govchemistrysteps.comnih.gov DFT calculations have been widely used to investigate the mechanisms of various organic reactions, including those involving α,β-unsaturated carbonyl compounds. d-nb.infoacs.orgmdpi.comresearchgate.net
| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|
| 1,2-Addition | ~18 |
| 1,4-Addition (Conjugate Addition) | ~12 |
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions)
To rationalize and predict the reactivity of this compound, various electronic structure descriptors derived from conceptual DFT can be employed. These descriptors provide a quantitative measure of the molecule's propensity to react at different sites.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point when an electron is added to or removed from the system. scm.com It helps in identifying the most probable sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f⁺(r)) would likely be largest on the β-carbon of the double bond and the carbonyl carbon, indicating these as the primary electrophilic centers. rsc.orgchemrxiv.orgresearchgate.net Conversely, the Fukui function for electrophilic attack (f⁻(r)) would highlight the nucleophilic sites, such as the carbonyl oxygen.
Other reactivity descriptors include:
Electrophilicity Index: This provides a measure of the molecule's ability to accept electrons.
Local Softness: This is related to the Fukui function and also helps in predicting the most reactive sites. scm.com
These descriptors, often condensed to atomic values, provide a powerful framework for understanding and predicting the chemical behavior of this compound in various chemical environments.
Applications of 5 Hydroxypent 3 En 2 One in Organic Synthesis
As a Versatile Building Block for Complex Organic Molecules
While the structure of 5-Hydroxypent-3-en-2-one suggests its potential as a versatile building block, specific examples of its application in the total synthesis of complex natural products or other intricate organic molecules are not readily found in peer-reviewed literature. The presence of both nucleophilic (hydroxyl group) and electrophilic (α,β-unsaturated system) centers, along with a carbonyl group, provides multiple reaction sites. In principle, it could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the hydroxyl group could be used to introduce the molecule into a larger structure via ether or ester linkages, while the enone functionality is a classic Michael acceptor and a dienophile in Diels-Alder reactions. Despite this theoretical potential, concrete and cited examples of its use in multi-step syntheses of complex targets remain elusive in chemical databases and literature.
Role in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds often relies on starting materials that contain multiple functional groups capable of undergoing cyclization reactions. This compound possesses the necessary functionalities to be considered a candidate for the synthesis of various heterocycles. For example, reactions involving the hydroxyl group and the ketone, or transformations involving the double bond, could foreseeably lead to the formation of furans, pyrans, or other oxygen-containing heterocyclic systems. However, a thorough search of the chemical literature does not reveal specific, well-documented instances of this compound being used as a key starting material for the synthesis of such heterocyclic compounds. The broader class of hydroxyenones is known to be valuable in this regard, but specific studies focusing on this particular C5 building block are not apparent.
Precursor for the Derivatization of Research-Relevant Compounds
The derivatization of lead compounds is a common strategy in medicinal chemistry to explore structure-activity relationships. While there is extensive research on the synthesis and biological evaluation of derivatives of similar phenolic ketones, such as paeonol, direct evidence of this compound being used as a precursor to synthesize derivatives for biological or other research applications is not available in the scientific literature. The reactivity of its functional groups would allow for a variety of modifications. For example, the hydroxyl group could be alkylated or acylated, and the ketone could be subjected to condensation reactions. Nevertheless, published research detailing such derivatization studies starting from this compound is not found.
Applications in Precursors for Material Science Research
Functionalized small molecules are often used as monomers or building blocks for the synthesis of polymers and other materials. The hydroxyl and enone functionalities of this compound could potentially be exploited in polymerization reactions or for the modification of material surfaces. For instance, the hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. However, the scientific literature does not currently contain reports of this compound being utilized as a precursor in material science research.
Coordination Chemistry and Metal Complexes of 5 Hydroxypent 3 En 2 One Derivatives
Synthesis of Metal Chelates and Coordination Complexes
The synthesis of metal complexes involving derivatives of 5-hydroxypent-3-en-2-one typically proceeds through the formation of a Schiff base ligand. This is achieved by the condensation reaction of (3Z)-4-hydroxypent-3-en-2-one with a primary amine. A notable example involves the reaction with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which results in a tridentate Schiff base ligand.
The general procedure for the synthesis of the metal complexes involves refluxing an ethanolic solution of the Schiff base ligand with the corresponding metal salt, such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) chlorides. The resulting metal chelates precipitate from the solution upon cooling and can be purified by crystallization.
Table 1: Synthesized Metal Complexes of a this compound Derivative
| Metal Ion | Complex Formula | Color |
| Mn(II) | [Mn(L)Cl] | Brown |
| Co(II) | [Co(L)Cl(H₂O)₂] | Green |
| Ni(II) | [Ni(L)Cl(H₂O)₂] | Green |
| Cu(II) | [Cu(L)Cl]₂ | Green |
| Zn(II) | [Zn(L)Cl] | Yellow |
L represents the deprotonated form of the tridentate Schiff base ligand derived from (3Z)-4-hydroxypent-3-en-2-one and ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Structural and Electronic Characterization of Metal Complexes
The structural and electronic properties of the synthesized metal complexes have been elucidated using a combination of spectroscopic techniques and magnetic susceptibility measurements.
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. The disappearance of the broad band corresponding to the enolic -OH group (around 3200 cm⁻¹) in the spectra of the complexes indicates the deprotonation of the ligand upon chelation. Furthermore, a shift to lower frequency of the C=N (azomethine) and C=O (ester) stretching vibrations in the complexes compared to the free ligand confirms the coordination of the nitrogen and oxygen atoms to the metal center. The presence of new bands in the far-IR region can be attributed to the M-O and M-N stretching vibrations.
Electronic Spectroscopy and Magnetic Moments: The electronic spectra and magnetic susceptibility data provide insights into the geometry of the metal complexes.
Mn(II) and Zn(II) Complexes: These complexes are suggested to have a tetrahedral geometry.
Ni(II) and Co(II) Complexes: Electronic spectra and magnetic moment measurements indicate an octahedral geometry for these complexes.
Cu(II) Complex: The magnetic data for the Cu(II) complex suggests a dimeric structure with a square planar geometry around each copper ion.
Table 2: Electronic Spectral and Magnetic Data for Metal Complexes
| Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Geometry |
| [Mn(L)Cl] | 10.5 | 5.85 | Tetrahedral |
| [Co(L)Cl(H₂O)₂] | 12.3 | 4.98 | Octahedral |
| [Ni(L)Cl(H₂O)₂] | 11.8 | 3.12 | Octahedral |
| [Cu(L)Cl]₂ | 9.8 | 1.15 (per Cu atom) | Square Planar Dimer |
| [Zn(L)Cl] | 8.5 | Diamagnetic | Tetrahedral |
The low molar conductance values for all the complexes indicate their non-electrolytic nature.
Catalytic Applications of this compound Metal Complexes
A comprehensive review of the scientific literature reveals a notable absence of studies focused on the catalytic applications of metal complexes specifically derived from this compound. While Schiff base complexes of structurally related β-diketones, such as acetylacetone (B45752), are widely investigated for their catalytic activities in various organic transformations including oxidation, reduction, and polymerization reactions, similar research involving this compound derivatives has not been reported. The potential for these complexes to act as catalysts remains an unexplored area of research.
Mechanistic Studies of Reactions Involving 5 Hydroxypent 3 En 2 One
Reaction Kinetics and Thermodynamic Profiles
There is a lack of published studies focusing specifically on the reaction kinetics and thermodynamic profiles of reactions involving 5-hydroxypent-3-en-2-one. To date, no data tables detailing rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy changes for its specific reactions have been found in the surveyed literature.
Elucidation of Reaction Pathways and Transition States
Investigation of Catalyst Roles and Reaction Stereochemistry
The role of catalysts in directing the stereochemical outcome of reactions involving this compound is another area that appears to be under-documented in the scientific literature. Research on the stereochemistry of its reactions, including the formation of specific stereoisomers under various catalytic conditions, has not been specifically reported.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Approaches
The pursuit of environmentally benign and efficient synthetic routes to 5-Hydroxypent-3-en-2-one is a paramount objective for future research. Current synthetic methods, while functional, often rely on traditional approaches that may not align with the principles of green chemistry. Future investigations should prioritize the development of novel and sustainable strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of focus will be the exploration of biocatalytic methods . The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly pathways to this compound. This could involve the enzymatic transformation of renewable feedstocks, thereby reducing the reliance on petrochemical-based starting materials. Furthermore, catalytic routes employing earth-abundant and non-toxic metal catalysts present a promising alternative to traditional stoichiometric reagents. Research into heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the synthesis. The development of one-pot or tandem reactions that minimize intermediate isolation steps would also contribute significantly to a more atom-economical and efficient synthesis.
| Synthetic Approach | Key Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, whole-cell biocatalyst development. |
| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. | Use of earth-abundant metals, ligand design for improved performance. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes. | Development of robust and selective solid catalysts. |
| One-Pot Syntheses | Reduced waste, time, and energy consumption. | Design of tandem and domino reaction sequences. |
Exploration of Expanded Reactivity Profiles
A deeper understanding of the reactivity of this compound is crucial for unlocking its full synthetic potential. As an α,β-unsaturated ketone, it possesses multiple reactive sites, including the carbon-carbon double bond and the carbonyl group. Future research should systematically explore its participation in a wider range of chemical transformations.
Cycloaddition reactions , such as [4+2] and [3+2] cycloadditions, could provide access to complex cyclic and heterocyclic scaffolds of potential pharmaceutical or material interest. Investigating the diastereoselectivity and enantioselectivity of these reactions will be a key research direction. Conjugate addition reactions with a diverse array of nucleophiles will also be a fruitful area of investigation. This could lead to the synthesis of a wide range of functionalized derivatives with tailored properties. Furthermore, the reactivity of the enol and enolate forms of this compound should be explored in detail, as this could open up new avenues for carbon-carbon bond formation and functionalization at the α-position.
Application of Advanced In-Situ Characterization Techniques
To gain a more profound understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced in-situ characterization techniques is essential. These methods allow for the real-time monitoring of reactions, providing valuable insights that are often missed with traditional offline analysis.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Infrared (IR) spectroscopy can be employed to identify and quantify reactants, intermediates, and products as the reaction progresses. This information is invaluable for elucidating reaction pathways and optimizing reaction conditions. Operando spectroscopy , which combines in-situ spectroscopic measurements with simultaneous monitoring of reaction performance, will be particularly powerful for studying catalytic reactions involving this compound. These advanced analytical approaches will provide a more complete picture of the chemical transformations, facilitating the rational design of more efficient and selective processes.
Integration of Theoretical Predictions with Experimental Verification
The synergy between computational chemistry and experimental work offers a powerful approach to accelerate research and development. Future studies on this compound should leverage theoretical predictions to guide experimental investigations.
Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of the molecule, providing insights into reaction mechanisms, transition state geometries, and the prediction of spectroscopic properties. These theoretical studies can help to rationalize experimental observations and predict the outcome of new reactions. By combining computational modeling with rigorous experimental verification, researchers can develop a deeper and more nuanced understanding of the chemical behavior of this compound, leading to the more efficient design of new synthetic routes and applications.
| Theoretical Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity, calculation of spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics, study of intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound. |
Emerging Applications in Chemical Research and Development
The unique structural features of this compound make it a promising building block for the synthesis of a variety of valuable molecules and materials. Future research should focus on exploring its potential in several emerging application areas.
In polymer chemistry , the double bond and hydroxyl group of this compound could be utilized for the synthesis of novel functional polymers. For instance, it could serve as a monomer in addition or condensation polymerization reactions, leading to materials with tailored properties such as biodegradability or specific thermal and mechanical characteristics. In the field of fine chemicals and pharmaceuticals , this compound could be a valuable precursor for the synthesis of more complex molecules with potential biological activity. Its functional groups provide handles for further chemical modification and the construction of diverse molecular architectures. The exploration of its use in the synthesis of natural products, agrochemicals, and specialty chemicals represents a significant and largely untapped area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
